molecular formula C15H19BrN2O3 B585177 tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate CAS No. 1148017-48-4

tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B585177
CAS No.: 1148017-48-4
M. Wt: 355.232
InChI Key: ZLIRTGQTAUFQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate (Compound 48) is a brominated benzoimidazole derivative with the molecular formula C₁₅H₁₉BrN₂O₃ and a molecular weight of 355.23 g/mol . Its structure consists of a benzoimidazole core modified with a 3-bromopropyl chain at position 3 and a tert-butyloxycarbonyl (Boc) protecting group at position 1 (Figure 1). The bromopropyl substituent introduces both steric bulk and electrophilic reactivity, making this compound a versatile intermediate in medicinal chemistry for further functionalization via nucleophilic substitution or cross-coupling reactions .

The synthesis of Compound 48 involves reacting tert-butyl (3-((2-aminophenyl)amino)propyl)carbamate (42) with carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by purification via silica gel chromatography . Nuclear magnetic resonance (NMR) data confirm its structure, with distinct signals for the tert-butyl group (δ = 1.45 ppm, singlet) and aromatic protons (δ = 7.25–6.85 ppm) .

Properties

IUPAC Name

tert-butyl 3-(3-bromopropyl)-2-oxobenzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-12-8-5-4-7-11(12)17(13(18)19)10-6-9-16/h4-5,7-8H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIRTGQTAUFQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2N(C1=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H19BrN2O3
  • Molecular Weight : 355.23 g/mol
  • CAS Number : 1148017-48-4

The biological activity of this compound may be attributed to its structural features that allow interaction with various biological targets. The benzo[d]imidazole core is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to proteins and enzymes.

Potential Biological Targets

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it may interact with proteases or kinases.
  • Receptor Modulation : The presence of the bromopropyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related benzo[d]imidazole derivatives indicated that compounds with similar structural motifs exhibited significant antibacterial and antifungal activities. This suggests that this compound may possess similar properties.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial32 µg/mL
Compound BAntifungal16 µg/mL
tert-butyl derivativeTBDTBD

Cytotoxicity Assays

In vitro cytotoxicity assays on cancer cell lines have shown that derivatives of benzo[d]imidazole can induce apoptosis and inhibit cell proliferation. The specific IC50 values for this compound are yet to be determined but are expected to follow the trend observed in related compounds.

Case Study 1: Inhibition of Cancer Cell Growth

A recent study demonstrated that a structurally similar benzo[d]imidazole derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This was attributed to the compound's ability to inhibit specific kinases involved in cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial efficacy of benzo[d]imidazole derivatives revealed that compounds with halogen substituents exhibited enhanced activity against Gram-positive bacteria. This supports the hypothesis that the bromine atom in this compound may contribute positively to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
48 (Target Compound) C₁₅H₁₉BrN₂O₃ 355.23 3-Bromopropyl, Boc group Electrophilic alkylation, cross-coupling
44 : tert-Butyl (3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl) carbamate C₁₅H₁₉N₃O₃ 289.33 Propyl carbamate, Boc group Intermediate for protease inhibitors
45 : tert-Butyl (3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamate C₁₄H₁₇N₃O₃ 275.30 Ethyl carbamate, Boc group Bioactive scaffold synthesis
Ethyl 2-(3-(2-chlorophenethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl) acetate C₁₉H₁₈ClN₃O₃ 371.82 Chlorophenethyl, ester group NLRP3 inflammasome inhibition
3-o-Tolyl derivative () C₁₉H₂₀N₂O₃ 324.37 o-Tolyl group, Boc group Serotonergic ligand development

Key Differences and Implications

Substituent Effects on Reactivity :

  • Compound 48 ’s 3-bromopropyl group enables nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions, unlike the carbamate derivatives 44 and 45 , which are more stable but less reactive .
  • The chlorophenethyl group in Compound 65 enhances lipophilicity and bioactivity, as evidenced by its role in inhibiting NLRP3-mediated inflammation in THP-1 cells .

Biological Activity: Bromine in 48 may increase membrane permeability compared to non-halogenated analogs like 44, though it could also elevate toxicity risks . The o-tolyl substituent in ’s compound improves binding affinity to serotonin receptors (5-HT₇), highlighting how aromatic groups fine-tune target interactions .

Synthetic Utility :

  • Compound 48 ’s bromine atom allows precise functionalization, making it a preferred intermediate over ethyl or propyl carbamates (44 , 45 ) in multi-step syntheses .
  • In contrast, the tert-butyl ester in ’s compound (C₁₇H₂₇N₃O₆) is tailored for peptide coupling, demonstrating scaffold versatility .

Stability and Solubility :

  • The Boc group in all compounds enhances stability against enzymatic degradation. However, 48 ’s bromine reduces aqueous solubility compared to hydroxylated derivatives like 23 (2-(3-(2-chlorophenethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.